molecular formula C10H7NO5 B11823456 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Cat. No.: B11823456
M. Wt: 221.17 g/mol
InChI Key: LRFVOEZZTNHKES-UHFFFAOYSA-N
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Description

4-(2-nitrophenyl)-2-oxobut-3-enoic acid is an organic compound that contains a nitro group, a phenyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid typically involves the nitration of phenylacetic acid followed by further chemical modifications. One common method is the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid, which is then subjected to a series of reactions to introduce the oxobutenoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification and isolation steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-nitrophenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, such as hydroxamic acids.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as zinc and ammonium chloride are used for partial reduction.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

4-(2-nitrophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and other complex molecules.

    Biology: Potential use in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Research into its derivatives for potential therapeutic applications, including anticancer agents.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl and oxobutenoic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

    2-nitrophenylacetic acid: Similar structure but lacks the oxobutenoic acid moiety.

    4-nitrophenylacetic acid: Contains a nitro group and a phenylacetic acid moiety but differs in the position of the nitro group.

    Phenylacetic acid: Lacks the nitro group and oxobutenoic acid moiety.

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

4-(2-nitrophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)

InChI Key

LRFVOEZZTNHKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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